![molecular formula C18H15N3O6 B5082871 1-mesityl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5082871.png)
1-mesityl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-mesityl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MNFP and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of MNFP is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of cell membrane integrity. MNFP has been shown to interact with DNA and cause strand breaks, which leads to the inhibition of DNA synthesis. MNFP has also been found to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
MNFP has been shown to have both biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. MNFP has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. In addition, MNFP has been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
MNFP has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. MNFP also exhibits a broad spectrum of activity against different microorganisms, making it a potential candidate for the development of new antibiotics. However, MNFP has some limitations for lab experiments. It is relatively unstable in solution, and its solubility is limited in water. MNFP is also sensitive to light and heat, which makes it difficult to handle in lab experiments.
Future Directions
There are several future directions for the research of MNFP. One potential direction is the development of new antibiotics based on the structure of MNFP. Another direction is the investigation of the mechanism of action of MNFP, which could lead to the development of new drugs for the treatment of cancer and inflammatory diseases. In addition, the synthesis of MNFP analogs could lead to the discovery of new compounds with improved properties. Finally, the investigation of the pharmacokinetics and toxicity of MNFP could lead to its potential use in human medicine.
Conclusion:
In conclusion, MNFP is a chemical compound with potential applications in various fields of science. It exhibits antibacterial, antifungal, antiviral, and anticancer properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. MNFP has several future directions for research, including the development of new antibiotics and drugs for the treatment of cancer and inflammatory diseases.
Synthesis Methods
MNFP can be synthesized using different methods, including the reaction of 5-nitro-2-furaldehyde with mesityl oxide in the presence of ammonium acetate. Another method involves the reaction of 5-nitro-2-furaldehyde with mesitylene in the presence of sodium hydride. Both methods yield MNFP with high purity.
Scientific Research Applications
MNFP has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties. MNFP has been shown to inhibit the growth of different bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. In addition, MNFP has been shown to inhibit the replication of viruses such as herpes simplex virus type 1 and type 2.
properties
IUPAC Name |
(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-9-6-10(2)15(11(3)7-9)20-17(23)13(16(22)19-18(20)24)8-12-4-5-14(27-12)21(25)26/h4-8H,1-3H3,(H,19,22,24)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYKQGHCIWZHGN-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


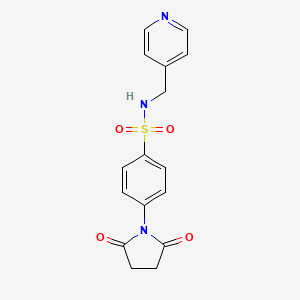
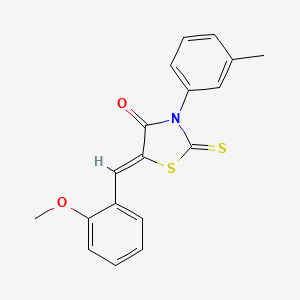
![[1-[2-(difluoromethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5082818.png)
![N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5082829.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5082838.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5082845.png)

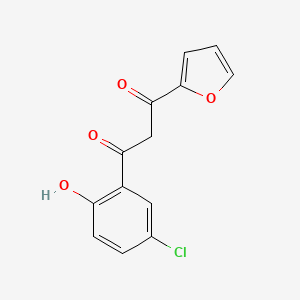
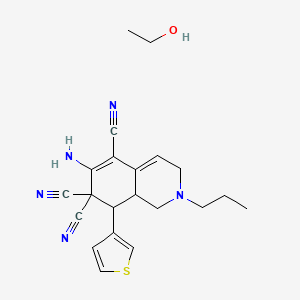
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5082878.png)
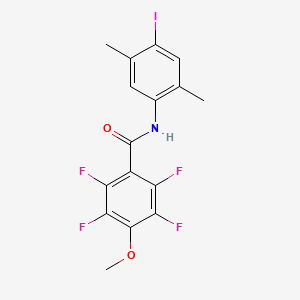
![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5082884.png)
![1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate)](/img/structure/B5082887.png)